
Carbamic acid, bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the carbamate .
Industrial Production Methods
In industrial settings, the production of carbamic acid, bis(1-methylethyl)- often involves the use of high-pressure reactors to combine isopropylamine and carbon dioxide. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isopropyl isocyanate.
Reduction: Reduction reactions can convert it back to isopropylamine.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Isopropyl isocyanate.
Reduction: Isopropylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of carbamic acid, bis(1-methylethyl)- involves its interaction with various molecular targets. In biochemical assays, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction often involves the carbamate group reacting with the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of isopropyl.
Ethyl carbamate: Contains an ethyl group instead of isopropyl.
Phenyl carbamate: Has a phenyl group replacing the isopropyl groups.
Uniqueness
Carbamic acid, bis(1-methylethyl)- is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other carbamates may not be as effective .
Properties
CAS No. |
69777-49-7 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
di(propan-2-yl)carbamic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |
InChI Key |
SUAKTVZNCRAEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
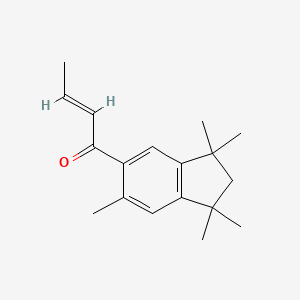
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
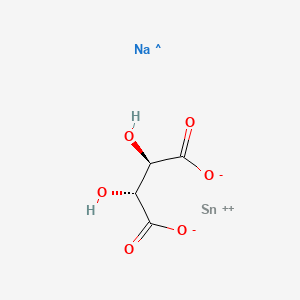
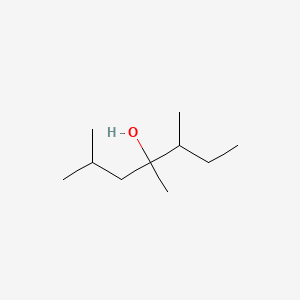
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
methanone](/img/structure/B14473048.png)
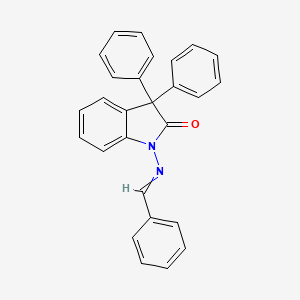
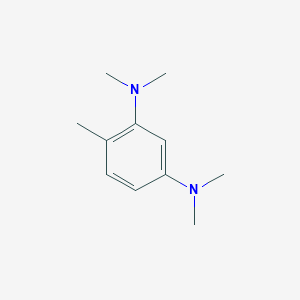
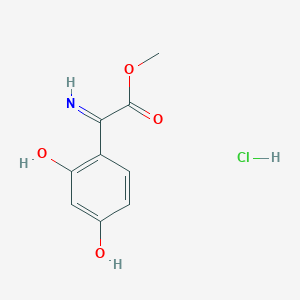

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
